PF-05175157 is a potent, orally bioavailable, and non-tissue-restricted dual inhibitor of acetyl-CoA carboxylase 1 and 2 (ACC1/2). By blocking the conversion of acetyl-CoA to malonyl-CoA, it effectively suppresses de novo lipogenesis and upregulates fatty acid oxidation. Originally developed to treat metabolic disorders, its broad systemic distribution—achieving 40–54% oral bioavailability in preclinical models without active restriction to the liver—makes it a critical pharmacological tool. It is widely procured by researchers requiring systemic ACC blockade to study peripheral lipid metabolism, bone marrow fatty acid synthesis, and host-dependent viral replication in extrahepatic tissues [1].
Substituting PF-05175157 with newer-generation ACC inhibitors, such as PF-05221304, fundamentally alters the experimental outcome due to engineered differences in tissue distribution. Later clinical candidates were specifically designed as organic anion transporting polypeptide (OATP) substrates to restrict drug exposure to hepatocytes, deliberately avoiding peripheral tissues to prevent bone marrow-related thrombocytopenia. If a researcher substitutes PF-05175157 with a liver-targeted analog, they will fail to achieve ACC inhibition in the kidneys, skeletal muscle, or bone marrow. For studies evaluating systemic metabolic responses or extrahepatic viral infections, procurement of the non-restricted PF-05175157 is strictly required [1].
PF-05175157 demonstrates high systemic exposure and freely penetrates extrahepatic tissues, causing observable ACC inhibition in the bone marrow and skeletal muscle. In contrast, liver-targeted analogs like PF-05221304 are OATP substrates engineered for pronounced asymmetrical tissue distribution, restricting their activity almost entirely to the liver. This systemic penetration is what caused dose-dependent platelet reductions in early trials for PF-05175157, confirming its potent extrahepatic target engagement [1].
| Evidence Dimension | Extrahepatic Target Engagement (Bone Marrow) |
| Target Compound Data | PF-05175157 (Systemic ACC inhibition, robust extrahepatic penetration) |
| Comparator Or Baseline | PF-05221304 (Liver-restricted, avoids bone marrow ACC inhibition) |
| Quantified Difference | PF-05175157 provides unrestricted systemic exposure, whereas PF-05221304 is actively localized to hepatocytes via OATP transport. |
| Conditions | In vivo pharmacokinetic and pharmacodynamic profiling in preclinical models |
Buyers studying peripheral lipid metabolism or drug-induced thrombocytopenia must select PF-05175157 to ensure adequate drug exposure outside the liver.
PF-05175157 is a potent dual inhibitor of both human ACC1 (IC50 = 27 nM) and ACC2 (IC50 = 33 nM), ensuring simultaneous blockade of de novo lipogenesis and disinhibition of fatty acid oxidation. In contrast, ACC2-selective inhibitors (such as A-908292) exhibit >1000-fold selectivity for ACC2 over ACC1, which successfully reduces malonyl-CoA in skeletal muscle but fails to suppress ACC1-driven hepatic lipogenesis [1].
| Evidence Dimension | Enzymatic IC50 (hACC1 vs hACC2) |
| Target Compound Data | PF-05175157 (hACC1: 27 nM, hACC2: 33 nM) |
| Comparator Or Baseline | ACC2-selective inhibitors (e.g., A-908292, >1000-fold ACC2 selectivity) |
| Quantified Difference | PF-05175157 provides near-equipotent dual inhibition, whereas ACC2-selective compounds leave ACC1 activity intact. |
| Conditions | Cell-free enzymatic assays for human ACC1 and ACC2 |
Procurement of a dual inhibitor is essential for assays requiring the complete shutdown of both lipogenic (ACC1) and oxidative-regulatory (ACC2) malonyl-CoA pools.
Earlier spirocyclic ketone-containing ACC inhibitors were rapidly metabolized in vivo via ketone reduction, complicating pharmacokinetic projections. PF-05175157 was specifically engineered with steric hindrance adjacent to the ketone carbonyl, which greatly attenuated this metabolic degradation. Furthermore, the incorporation of a weakly basic functionality significantly improved its aqueous solubility compared to earlier analogs, ensuring predictable dose-proportional exposure and making it suitable for standard in vivo formulation protocols [1].
| Evidence Dimension | Metabolic stability and in vivo exposure |
| Target Compound Data | PF-05175157 (Sterically hindered ketone, stable against rapid reduction) |
| Comparator Or Baseline | First-generation spirocyclic ACC inhibitors (Rapidly metabolized via ketone reduction) |
| Quantified Difference | PF-05175157 prevents rapid ketone reduction, yielding a predictable pharmacokinetic profile and improved formulation solubility over unhindered baseline compounds. |
| Conditions | In vivo pharmacokinetic profiling during lead optimization |
For in vivo procurement, selecting a sterically stabilized inhibitor prevents rapid metabolic degradation, ensuring reliable target engagement and reproducible dosing.
Because PF-05175157 distributes systemically, it can be used to study host-dependent viral replication in non-hepatic tissues. In murine models of West Nile Virus (WNV) infection, oral administration of PF-05175157 (20 mg/kg twice daily) significantly reduced the viral RNA load in the kidney at 7 days post-infection compared to vehicle-treated controls. This broad-spectrum antiviral effect against flaviviruses yielded a selectivity index (SI) > 100, demonstrating high efficacy without host cell cytotoxicity [1].
| Evidence Dimension | Viral RNA load in renal tissue |
| Target Compound Data | PF-05175157 (Significant reduction in kidney viral load at 20 mg/kg) |
| Comparator Or Baseline | Vehicle-treated control |
| Quantified Difference | PF-05175157 effectively penetrates renal tissue to suppress host ACC, significantly lowering viral replication with an SI > 100. |
| Conditions | In vivo murine model of WNV infection, 7 days post-infection |
Validates the compound's utility as a systemic metabolic inhibitor for host-directed antiviral research, particularly in renal models where liver-targeted analogs would fail.
Because it lacks OATP-mediated liver restriction, PF-05175157 is the correct choice for mapping the combined effects of ACC1 and ACC2 inhibition across all peripheral tissues, including skeletal muscle, adipose tissue, and bone marrow [1].
Ideal for evaluating the dependence of flaviviruses (such as WNV, ZIKV, and DENV) on host de novo lipogenesis, particularly in renal models where systemic drug exposure is mandatory [2].
As a known inhibitor of bone marrow fatty acid synthesis, this compound serves as an essential positive control for studying drug-induced thrombocytopenia linked to systemic ACC blockade[1].